

Preparing Stock Solutions of NDT-30805: A Guide for Researchers

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Compound of Interest

Compound Name: NDT-30805

Cat. No.: B12395763

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **NDT-30805**, a selective inhibitor of the NLRP3 inflammasome. These guidelines are intended to assist researchers in accurately preparing stock solutions and designing experiments to investigate the role of the NLRP3 inflammasome in inflammation and immunity.

Introduction to NDT-30805

NDT-30805 is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.^{[1][2][3][4]} The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. **NDT-30805** exerts its inhibitory effect by docking into the NACHT domain of the NLRP3 protein, thereby preventing inflammasome assembly and activation.

Data Presentation

The following tables summarize the key chemical and biological properties of **NDT-30805**.

Table 1: Chemical Properties of **NDT-30805**

Property	Value
Molecular Formula	C ₂₃ H ₂₂ N ₆ S
Molecular Weight	414.53 g/mol [5][6][7]
Appearance	Solid
Solubility	Soluble in DMSO (up to 100 mM)
Storage	Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months. [6]

Table 2: Biological Activity of **NDT-30805**

Assay	Cell Type	IC ₅₀	Reference
IL-1β Release	Human PBMCs	13 nM[5][6]	Harrison et al., 2022
ASC Speck Formation	THP-1 ASC-GFP cells	34 nM	Harrison et al., 2022
IL-1β Release	Human Whole Blood	1500 nM	Harrison et al., 2022

Experimental Protocols

Preparation of **NDT-30805** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **NDT-30805** in dimethyl sulfoxide (DMSO).

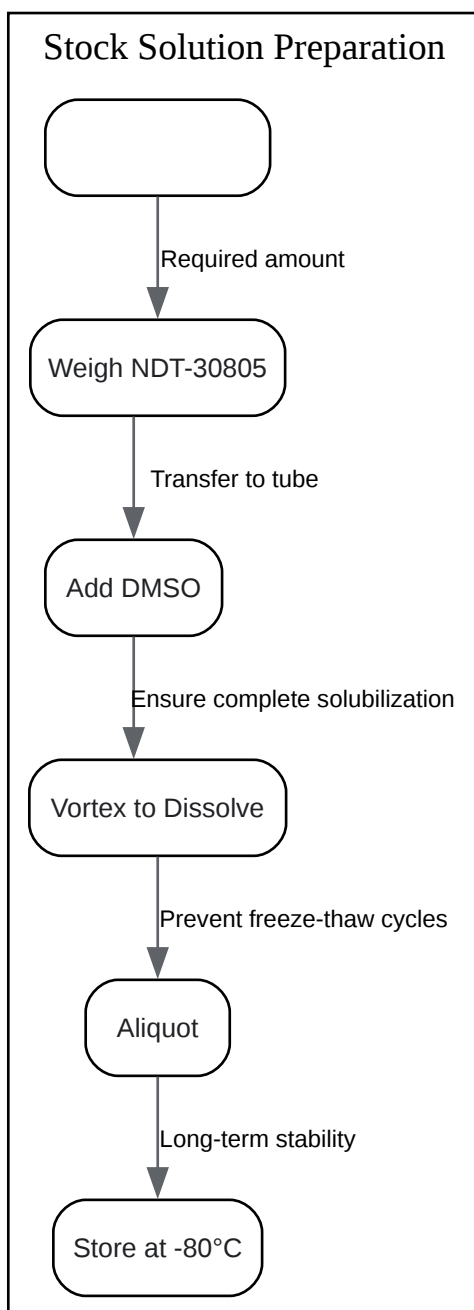
Materials:

- **NDT-30805** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer

- Calibrated pipettes

Procedure:

- Calculate the required mass of **NDT-30805**:
 - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
$$\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 414.53 \text{ g/mol} * 1000 \text{ mg/g} = 4.1453 \text{ mg}$$
- Weighing the compound:
 - Carefully weigh out approximately 4.15 mg of **NDT-30805** powder and place it in a sterile microcentrifuge tube.
- Dissolving the compound:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **NDT-30805** powder.
- Ensuring complete dissolution:
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- Storage:
 - Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 6 months).^[6] For short-term storage (up to 1 month), -20°C is acceptable.



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Workflow for **NDT-30805** stock solution preparation.

In Vitro Assay for NLRP3 Inflammasome Inhibition: IL-1 β Release in Human PBMCs

This protocol provides a method to assess the inhibitory activity of **NDT-30805** on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs) by measuring the release of IL-1 β .

Materials:

- Human PBMCs
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Lipopolysaccharide (LPS)
- Adenosine triphosphate (ATP) or Nigericin
- **NDT-30805** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Human IL-1 β ELISA kit
- Plate reader

Procedure:

- Cell Seeding:
 - Isolate PBMCs from healthy human blood using density gradient centrifugation.
 - Resuspend PBMCs in complete RPMI-1640 medium.
 - Seed the cells in a 96-well plate at a density of 2×10^5 cells/well.
- Priming:
 - Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1 β and NLRP3.

- Inhibitor Treatment:
 - Prepare serial dilutions of **NDT-30805** in complete RPMI-1640 medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
 - Add the diluted **NDT-30805** or vehicle control (DMSO) to the primed cells and incubate for 30-60 minutes at 37°C.
- Activation:
 - Activate the NLRP3 inflammasome by adding an activation signal such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.
 - Incubate for an additional 30-60 minutes at 37°C.
- Sample Collection and Analysis:
 - Centrifuge the plate to pellet the cells.
 - Carefully collect the cell culture supernatants.
 - Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
 - Determine the IC₅₀ value of **NDT-30805** by plotting the IL-1β concentration against the inhibitor concentration.

In Vitro Assay for NLRP3 Inflammasome Inhibition: ASC Speck Formation in THP-1 Cells

This protocol describes a method to visualize and quantify the inhibition of NLRP3 inflammasome-dependent ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation using THP-1 ASC-GFP reporter cells.

Materials:

- THP-1 ASC-GFP reporter cell line

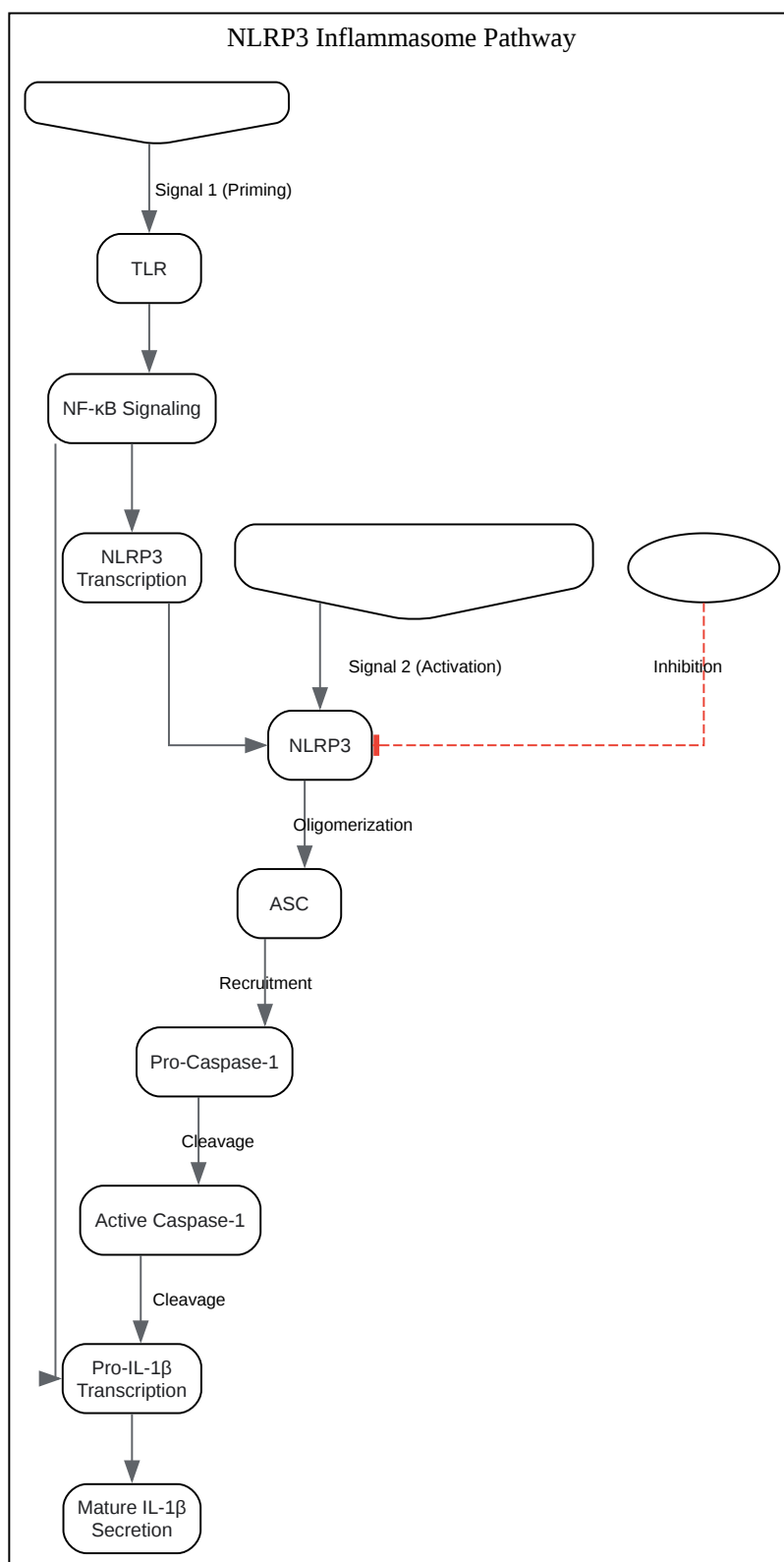
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- Lipopolysaccharide (LPS)
- Nigericin
- **NDT-30805** stock solution (10 mM in DMSO)
- Fluorescence microscope or high-content imaging system
- 96-well imaging plates

Procedure:

- Cell Culture and Seeding:
 - Culture THP-1 ASC-GFP cells in complete RPMI-1640 medium.
 - Seed the cells in a 96-well imaging plate at an appropriate density.
 - For differentiated macrophage-like cells, treat with a low concentration of PMA (e.g., 25-100 nM) for 24-48 hours, followed by a rest period in fresh medium.
- Priming:
 - Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C to induce the expression of NLRP3 and pro-IL-1 β .
- Inhibitor Treatment:
 - Add serial dilutions of **NDT-30805** or vehicle control to the primed cells and incubate for 30-60 minutes.
- Activation:
 - Activate the NLRP3 inflammasome with Nigericin (e.g., 10 μ M) and incubate for 30-60 minutes.

- Imaging and Quantification:
 - Visualize the formation of fluorescent ASC specks using a fluorescence microscope.
 - Quantify the percentage of cells with ASC specks using automated image analysis software or by manual counting.
 - Calculate the IC_{50} of **NDT-30805** for the inhibition of ASC speck formation.

Signaling Pathway



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NLRP3 inflammasome signaling pathway and the point of inhibition by **NDT-30805**.

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